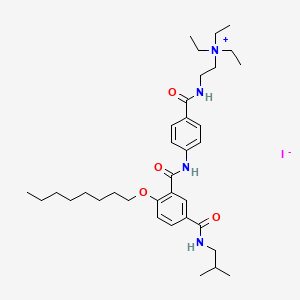
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
Méthodes De Préparation
The synthesis of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves multiple stepsCommon reagents used in the synthesis include alkyl halides, tertiary amines, and iodide salts . The reaction conditions often involve the use of solvents such as benzene, ethylene dichloride, dioxane, and acetone . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may result in the replacement of the iodide group with other functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its antimicrobial properties and potential use in disinfectants . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, it is used in the production of surfactants and fabric softeners due to its surface-active properties .
Mécanisme D'action
The mechanism of action of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves its interaction with microbial cell membranes. The compound’s quaternary ammonium structure allows it to adsorb onto and penetrate the cell wall of bacteria, leading to the disorganization of cell membrane structures and leakage of low molecular weight components . This results in the inhibition of microbial growth and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar compounds to ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide . These compounds share similar antimicrobial properties but differ in their specific structures and applications. For example, benzalkonium chloride is widely used in disinfectants and antiseptics, while cetyltrimethylammonium bromide is commonly used in surfactants and detergents. The unique structure of this compound provides it with distinct properties that may offer advantages in specific applications.
Propriétés
Numéro CAS |
89366-89-2 |
|---|---|
Formule moléculaire |
C35H55IN4O4 |
Poids moléculaire |
722.7 g/mol |
Nom IUPAC |
triethyl-[2-[[4-[[5-(2-methylpropylcarbamoyl)-2-octoxybenzoyl]amino]benzoyl]amino]ethyl]azanium;iodide |
InChI |
InChI=1S/C35H54N4O4.HI/c1-7-11-12-13-14-15-24-43-32-21-18-29(34(41)37-26-27(5)6)25-31(32)35(42)38-30-19-16-28(17-20-30)33(40)36-22-23-39(8-2,9-3)10-4;/h16-21,25,27H,7-15,22-24,26H2,1-6H3,(H2-,36,37,38,40,41,42);1H |
Clé InChI |
YLIUOWXSWDEXGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)NCC[N+](CC)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




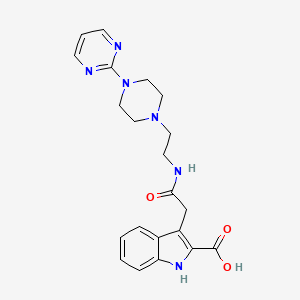

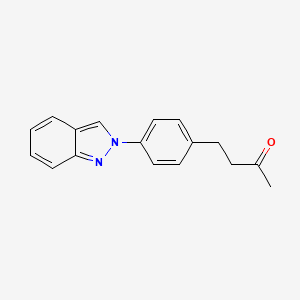
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
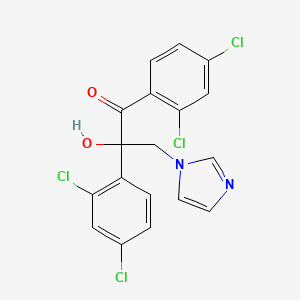


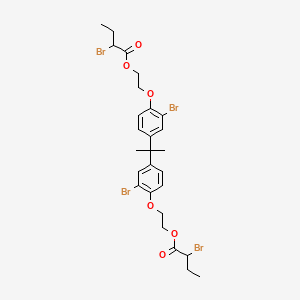
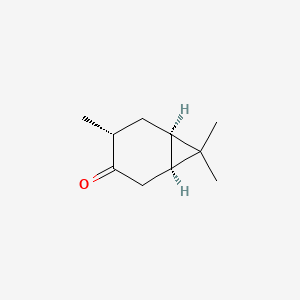


![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
